2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one
Description
The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one features a hybrid heterocyclic scaffold combining a 1,3-oxazole ring and a 3,4-dihydroquinazolin-4-one core. The oxazole moiety is substituted with a 4-ethoxy-3-methoxyphenyl group at position 2 and a methyl group at position 5, while the dihydroquinazolinone core carries an ethyl group at position 2. The two heterocyclic systems are linked via a sulfanyl (-S-) bridge.
Properties
IUPAC Name |
2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-ethylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-5-27-23(28)17-9-7-8-10-18(17)26-24(27)32-14-19-15(3)31-22(25-19)16-11-12-20(30-6-2)21(13-16)29-4/h7-13H,5-6,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYZHVUKYGYOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC(=C(C=C4)OCC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the quinazolinone core and the sulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using efficient purification techniques, and implementing quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an antitumor agent or enzyme inhibitor.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Triazole-Based Analogs Compounds such as 1-(4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-5-(methylthio)-4H-1,2,4-triazole-3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one () replace the oxazole ring with a 1,2,4-triazole system. Triazoles are known for their strong hydrogen-bonding capacity and metabolic stability, contributing to antifungal and antibiotic activities .
Quinazolinone Derivatives describes a quinazolin-4(3H)-one derivative with methoxyphenyl substituents. The partial saturation in the target compound’s dihydroquinazolinone core reduces planarity, which could modulate solubility and membrane permeability compared to fully aromatic analogs. The ethyl group at position 3 may increase lipophilicity, favoring blood-brain barrier penetration .
Substituent Effects
- Sulfanyl vs. Sulfonyl Linkers: The sulfanyl bridge in the target compound differs from sulfonyl-linked analogs (e.g., ’s 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone). Sulfonyl groups are electron-withdrawing and may enhance metabolic clearance, whereas sulfanyl groups offer redox-sensitive properties, enabling targeted drug release .
Comparative Data Table
Biological Activity
The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiplasmodial research. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxy-3-methoxyphenyl derivatives with various reagents to form the quinazolinone structure. The process often includes:
- Formation of the oxazole ring through condensation reactions.
- Introduction of the sulfanyl group via nucleophilic substitution methods.
- Cyclization to form the quinazolinone core , which is crucial for its biological activity.
Antibacterial Activity
Research has indicated that derivatives of quinazolinone compounds exhibit significant antibacterial properties. For instance, a study published in Magna Scientia Advanced Research and Reviews demonstrated that synthesized quinazolinones showed effective antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MIC) ranging from 6 to 12 mg/mL .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 6 - 12 |
| Escherichia coli | 6 - 12 |
| Pseudomonas aeruginosa | 6 - 12 |
| Klebsiella pneumoniae | 6 - 12 |
| Enterococcus faecalis | 6 - 12 |
This table summarizes the antibacterial efficacy of related compounds, suggesting that modifications to the quinazolinone structure can enhance activity.
Antiplasmodial Activity
In addition to antibacterial properties, compounds similar to the target structure have shown promising results against malaria-causing parasites. A study on oxadiazol derivatives indicated that modifications in the phenyl groups could lead to enhanced antiplasmodial activity against chloroquine-sensitive strains . This opens avenues for further exploration into the antimalarial potential of the compound.
Case Studies
Several case studies have highlighted the biological significance of similar compounds:
- Antibacterial Study : A research article investigated various synthesized quinazolinones and reported their comparative effectiveness against standard antibacterial drugs. The findings indicated that certain derivatives had superior activity profiles .
- Structure–Activity Relationship (SAR) : Another study focused on SARs of quinazolinones revealed that specific substitutions on the phenyl rings significantly influenced both antibacterial and antiplasmodial activities, emphasizing the importance of chemical modifications for enhancing therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
